Chemical properties of 1H-Imidazole-4-carboxaldehyde, 5-chloro-
Chemical properties of 1H-Imidazole-4-carboxaldehyde, 5-chloro-
An In-depth Technical Guide to 1H-Imidazole-4-carboxaldehyde, 5-chloro-
Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. 1H-Imidazole-4-carboxaldehyde, 5-chloro- stands out as a particularly versatile scaffold. Its trifunctional nature—a reactive aldehyde, an electronically tunable imidazole ring, and a displaceable chloro group—offers a powerful toolkit for molecular architects. This guide is designed for the practicing researcher and drug development professional, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, reactivity, and application.
Core Molecular Profile and Physicochemical Characteristics
A foundational understanding of a molecule's intrinsic properties is the bedrock of its effective application. These parameters govern solubility, stability, and reactivity, directly influencing experimental design from reaction setup to purification.
Structural and Physicochemical Data
The key properties of 1H-Imidazole-4-carboxaldehyde, 5-chloro- are summarized in Table 1 . This data is critical for logistical considerations such as solvent selection for reactions and chromatographic separations, as well as for predicting its behavior in various chemical environments.
| Property | Value | Data Source |
| CAS Number | 61994-11-4 | [1] |
| Molecular Formula | C₄H₃ClN₂O | PubChem CID 136479 |
| Molecular Weight | 130.53 g/mol | PubChem CID 136479 |
| Appearance | Off-white to light yellow solid/powder | Inferred from similar compounds |
| Melting Point | 99 °C (for 2-butyl derivative) | [2] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), alcohols | General chemical knowledge |
Table 1: Key Physicochemical Properties. Note: Some data, like melting point, is referenced from a structurally similar analogue and should be considered an estimate.
Spectroscopic Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of molecular identity and purity. The expected spectral characteristics are as follows:
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¹H NMR: The proton NMR spectrum will feature key singlets for the aldehyde proton (δ 9.5-10.0 ppm), the imidazole C2-H proton (δ ~7.5-8.0 ppm), and a broad signal for the N-H proton. The exact shifts are solvent-dependent.
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¹³C NMR: The carbon spectrum is characterized by the aldehyde carbonyl signal (δ ~180-190 ppm) and distinct resonances for the three unique carbons of the imidazole ring.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 130 and a characteristic M+2 peak at m/z 132 in an approximate 3:1 ratio, which is the definitive isotopic signature of a monochlorinated compound.
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Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, a broad N-H stretch (~3100-3300 cm⁻¹), and C=N/C=C stretching frequencies characteristic of the imidazole ring (~1400-1600 cm⁻¹).[3]
Synthesis Pathway: The Vilsmeier-Haack Reaction
The most direct and widely employed method for the synthesis of 1H-Imidazole-4-carboxaldehyde, 5-chloro- is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of heterocyclic chemistry for its reliability in formylating electron-rich rings.[6][7]
Mechanistic Rationale and Workflow
The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution onto the imidazole precursor. The choice of a Vilsmeier-Haack approach is strategic; it provides both the formyl group and the chloro substituent in a one-pot procedure from a suitable precursor, making it highly efficient.
Figure 1: Conceptual workflow for the Vilsmeier-Haack synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process checks (TLC) and definitive final characterization.
Materials & Reagents:
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2-Alkyl-4-hydroxy-imidazole (or corresponding imidazolinone precursor)
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Phosphorus oxychloride (POCl₃), freshly distilled
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (for column chromatography)
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Eluent: Hexane/Ethyl Acetate mixture
Step-by-Step Methodology:
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Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Maintaining an inert atmosphere is critical as both POCl₃ and the Vilsmeier reagent are moisture-sensitive.
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Vilsmeier Reagent Preparation: Charge the flask with anhydrous DMF (acting as both reagent and solvent). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is essential to control the highly exothermic reaction that forms the electrophilic Vilsmeier reagent.[8] A rapid addition can lead to uncontrolled temperature increase and side-product formation.
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Substrate Addition: Once the Vilsmeier reagent has formed (typically a pale yellow to orange solution/slurry), add the imidazolone precursor portion-wise, ensuring the internal temperature does not exceed 10 °C.
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Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 70-80 °C and monitor its progress by Thin Layer Chromatography (TLC). Validation: Compare the TLC of the reaction mixture against a spot of the starting material. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.
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Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Causality: This step neutralizes the excess acidic reagents and hydrolyzes the intermediate iminium salt to the final aldehyde product.[7] This process is highly exothermic and can release gas; slow addition is a critical safety measure.
-
Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic extracts.
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Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Causality: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water before the final drying step.
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Purification: Purify the resulting crude solid via flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane.
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Final Validation: Collect the pure fractions, combine, and remove the solvent to yield the final product. Confirm identity and purity using the spectroscopic methods outlined in Section 1.2.
Reactivity Profile and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective modifications. Imidazole derivatives are crucial in drug discovery for their wide range of biological activities, including anticancer, antifungal, and antihypertensive properties.[9][10][11][12]
Figure 2: Reactivity map illustrating key transformation sites.
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The Aldehyde (C4-CHO): This is a versatile handle for building molecular complexity.
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Reductive Amination: A cornerstone of medicinal chemistry, allowing the introduction of virtually any primary or secondary amine to create a diverse library of derivatives.[13]
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Wittig/HWE Reactions: Enables carbon chain extension by converting the aldehyde to an alkene.
-
Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to new functional group manifolds.
-
-
The Chloro Substituent (C5-Cl): This site is ideal for introducing diversity via modern cross-coupling chemistry.
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Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki (for C-C bonds), Buchwald-Hartwig (for C-N bonds), and Sonogashira (for C-C triple bonds) can be used to append a wide array of aryl, heteroaryl, amine, or alkynyl groups.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than other systems, strong nucleophiles (e.g., thiols) can displace the chloride, particularly if the imidazole nitrogen is substituted with an electron-withdrawing group.
-
-
The Imidazole Ring (N-H):
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N-Alkylation/Arylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to facilitate reaction with electrophiles like alkyl or benzyl halides.[14] This is often a primary step to protect the nitrogen or to introduce substituents that modulate the molecule's properties.
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Conclusion and Future Outlook
1H-Imidazole-4-carboxaldehyde, 5-chloro- is more than just a chemical intermediate; it is a strategic platform for innovation. Its well-defined reactivity allows for a predictable and logical approach to the synthesis of complex target molecules. The protocols and insights provided herein are intended to empower researchers to leverage this versatile building block to its full potential, accelerating discovery programs in both pharmaceutical and material science domains. The continued exploration of its use in novel cross-coupling strategies and multicomponent reactions promises to further expand its already significant role in chemical synthesis.
References
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- Title: 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | C10H7ClN2O - PubChem Source: PubChem URL
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- Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Scilit URL
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- Title: 5-chloro-1H-imidazole-4-carbaldehyde | CAS#:61994-11-4 Source: Chemsrc URL
- Source: Tokyo Chemical Industry UK Ltd.
- Title: Polyfunctional Imidazoles: I.
- Title: Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation Source: PMC URL
- Title: The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives Source: Benchchem URL
- Title: 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde Source: Stenutz URL
- Title: Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c)
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